Cholesta-5,8(14)-dien-3beta-ol

Descripción general

Descripción

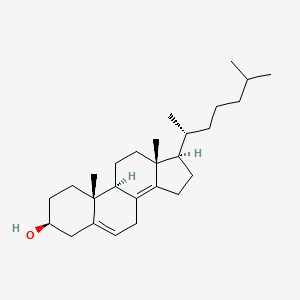

“Cholesta-5,8(14)-dien-3beta-ol” is a sterol with the molecular formula C27H44O . It has an average mass of 384.638 Da and a mono-isotopic mass of 384.339203 Da . This compound is also known by its IUPAC name, "(3β)-Cholesta-5,8(14)-dien-3-ol" .

Synthesis Analysis

The synthesis of “Cholesta-5,8(14)-dien-3beta-ol” involves the Swern oxidation of cholesta-5,8-dien-3β-ol and other unlabeled C27 sterols to yield the corresponding 3-ketosteroids . The reduction of these 3-ketosteroids with tritiated NaBH4 gives the desired 3α-3H sterols .

Molecular Structure Analysis

The molecular structure of “Cholesta-5,8(14)-dien-3beta-ol” includes 6 defined stereocenters . The structure also features 1 hydrogen bond acceptor, 1 hydrogen bond donor, and 5 freely rotating bonds .

Chemical Reactions Analysis

The reaction of “Cholesta-5,8(14)-dien-3beta-ol” yields 4,4-dimethylcholesta-8,14-dien-3β-ol, which is subsequently transformed into zymosterol by Δ14-reduction carried out by the respective enzyme Δ14-reductase and iterative double demethylation by the C4-demethylase complex .

Physical And Chemical Properties Analysis

“Cholesta-5,8(14)-dien-3beta-ol” has a density of 1.0±0.1 g/cm3, a boiling point of 494.1±44.0 °C at 760 mmHg, and a vapor pressure of 0.0±2.8 mmHg at 25°C . Its enthalpy of vaporization is 87.7±6.0 kJ/mol, and it has a flash point of 212.4±20.7 °C . The compound’s index of refraction is 1.536, and it has a molar refractivity of 119.5±0.4 cm3 .

Aplicaciones Científicas De Investigación

Understanding Genetic Disorders

Cholesta-5,8(14)-dien-3beta-ol has been identified in patients with Smith-Lemli-Opitz syndrome , a genetic disorder. Research into this compound helps understand the biochemical abnormalities and potential therapeutic targets for this syndrome .

Biochemical Research

This compound is used in biochemical research to study the post-squalene pathway of cholesterol biosynthesis . It serves as a marker for understanding the complex biochemical pathways and the role of intermediates in cholesterol metabolism .

Medical Diagnostics

In medicine, Cholesta-5,8(14)-dien-3beta-ol is significant for the diagnosis of cholesterol biosynthesis disorders . Its presence in biological samples can indicate abnormalities in cholesterol metabolism, aiding in the diagnosis of related conditions .

Biotechnology

The compound plays a role in biotechnology research, particularly in studies involving free radical oxidation of cholesterol and its precursors. This research has implications for understanding the pathophysiology of human diseases linked to cholesterol biosynthesis disorders .

Pharmaceutical Research

Cholesta-5,8(14)-dien-3beta-ol is relevant in pharmaceutical research, especially in the development of treatments for disorders like Smith-Lemli-Opitz syndrome . It helps in identifying therapeutic compounds that can correct the metabolic pathways affected by the syndrome .

Environmental Science

Research into this compound extends to environmental science, where it is used to understand the environmental fate of sterols . It can serve as a model compound for studying the degradation and transformation of sterols in the environment .

Industrial Applications

In industrial settings, Cholesta-5,8(14)-dien-3beta-ol is used in the production of liposome formulations and other lipid-based products. Its properties make it valuable for creating specialized lipid structures for various applications .

Analytical Chemistry

The compound is also important in analytical chemistry, where it is used as a standard or reference material in chromatography and mass spectrometry. This helps in the precise quantification of sterols in complex biological samples .

Mecanismo De Acción

Target of Action

Cholesta-5,8(14)-dien-3beta-ol, also known as 8-dehydrocholesterol, is a precursor in the biosynthesis of cholesterol . It interacts with key enzymes in the cholesterol biosynthesis pathway, such as the liver X receptors (LXR) and the sterol response element-binding protein (SREBP) . These transcription factors are partially controlled by cholesterol and its precursors .

Mode of Action

The compound interacts with its targets, influencing important signaling processes . It plays a crucial role in the formation of lipid rafts, which control protein-protein interactions . This interaction leads to changes in the cellular environment and influences the function of the cell.

Biochemical Pathways

Cholesta-5,8(14)-dien-3beta-ol is involved in the post-squalene pathway of cholesterol biosynthesis . It is transformed into zymosterol by Δ14-reduction carried out by the respective enzyme Δ14-reductase and iterative double demethylation by the C4-demethylase complex .

Result of Action

The action of Cholesta-5,8(14)-dien-3beta-ol results in the production of cholesterol and its precursors . These compounds have important biological functions, including anti-inflammatory effects and the control of transcription .

Direcciones Futuras

“Cholesta-5,8(14)-dien-3beta-ol” is used as a fluorescent probe to track the presence and migration of cholesterol in vivo . It has been used in studies of cholesterol trafficking and membrane organization . Future research may continue to explore its use as a probe and its potential roles in various biological functions .

Propiedades

IUPAC Name |

(3S,9S,10R,13R,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,9,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H44O/c1-18(2)7-6-8-19(3)23-11-12-24-22-10-9-20-17-21(28)13-15-26(20,4)25(22)14-16-27(23,24)5/h9,18-19,21,23,25,28H,6-8,10-17H2,1-5H3/t19-,21+,23-,25+,26+,27-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DJNCIOAUQVURTQ-RQZUOROGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCCC(C)C1CCC2=C3CC=C4CC(CCC4(C3CCC12C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CCCC(C)C)[C@H]1CCC2=C3CC=C4C[C@H](CC[C@@]4([C@H]3CC[C@]12C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H44O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

384.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![((1R,5S)-3-(3,4-dichlorophenyl)-8-methyl-8-azabicyclo[3.2.1]octan-2-yl)methanol](/img/structure/B1454858.png)